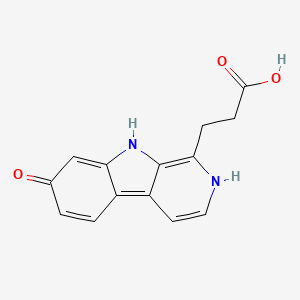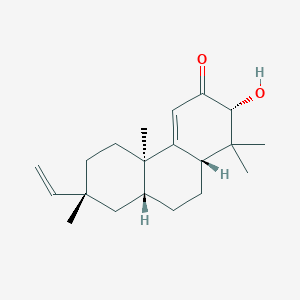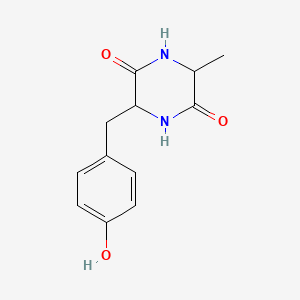![molecular formula C11H14O3 B3034810 1-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropan-2-ol CAS No. 23037-64-1](/img/structure/B3034810.png)
1-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropan-2-ol
描述
1-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropan-2-ol is an organic compound that features a benzo[d][1,3]dioxole moiety attached to a 2-methylpropan-2-ol group
作用机制
Target of Action
Related compounds bearing 1-benzo[1,3]dioxol-5-yl moieties have shown anticancer activity against various cancer cell lines .
Mode of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that 1-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropan-2-ol might interact with its targets in a way that disrupts normal cell cycle progression and triggers programmed cell death.
Biochemical Pathways
Based on the observed effects of related compounds, it can be inferred that the compound may influence pathways related to cell cycle regulation and apoptosis .
Result of Action
Related compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might have similar effects.
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .
生化分析
Biochemical Properties
It has been found that similar compounds bearing the 1,3-benzodioxol-5-yl moiety have shown anticancer activity against various cancer cell lines . These compounds interact with various enzymes and proteins, leading to changes in cellular processes .
Cellular Effects
1-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropan-2-ol may have potential effects on various types of cells and cellular processes. For instance, similar compounds have shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . The specific effects of this compound on cell signaling pathways, gene expression, and cellular metabolism are yet to be explored.
Molecular Mechanism
Similar compounds have shown to exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropan-2-ol typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate alkylating agents. One common method includes the acylation of 1,3-benzodioxole using a recyclable heterogeneous acidic catalyst under continuous flow conditions . The reaction is carried out at elevated temperatures (around 100°C) to achieve a high conversion rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of recyclable catalysts and optimized reaction conditions helps in minimizing waste and improving the overall efficiency of the process.
化学反应分析
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
科学研究应用
1-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
相似化合物的比较
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one: This compound features a bromine atom instead of a hydroxyl group, leading to different reactivity and applications.
1-(Benzo[d][1,3]dioxol-5-yl)ethanone: A simpler analog with a ketone group, used in various synthetic applications.
Uniqueness
1-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties
属性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,12)6-8-3-4-9-10(5-8)14-7-13-9/h3-5,12H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSGUUZLCSVFEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC2=C(C=C1)OCO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23037-64-1 | |
| Record name | 1-(1,3-dioxaindan-5-yl)-2-methylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide](/img/structure/B3034727.png)


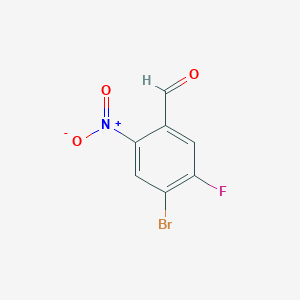
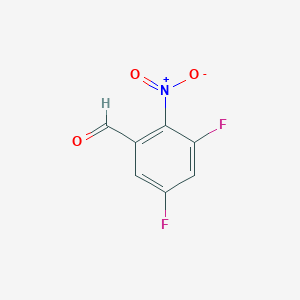
![3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B3034733.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}aniline](/img/structure/B3034735.png)
